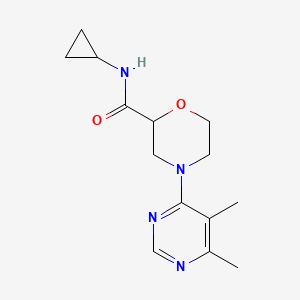
N-cyclopropyl-4-(5,6-dimethylpyrimidin-4-yl)morpholine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ciclopropil-4-(5,6-dimetilpirimidin-4-il)morfolina-2-carboxamida es un compuesto sintético que ha despertado interés en varios campos científicos debido a su estructura química única y sus posibles aplicaciones. Este compuesto presenta un anillo de morfolina sustituido con un grupo ciclopropil y una parte dimetilpirimidinil, lo que lo convierte en una molécula versátil para la investigación y los fines industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-ciclopropil-4-(5,6-dimetilpirimidin-4-il)morfolina-2-carboxamida normalmente implica los siguientes pasos:
Formación del anillo de morfolina: El anillo de morfolina se puede sintetizar mediante la reacción de dietanolamina con un agente deshidratante adecuado.
Introducción del grupo ciclopropil: El grupo ciclopropil se introduce mediante reacciones de ciclopropanación, a menudo utilizando reactivos como diazometano o reactivos de Simmons-Smith.
Adición de la parte dimetilpirimidinil: La parte dimetilpirimidinil se une mediante reacciones de sustitución nucleófila, utilizando derivados de pirimidina apropiados.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar versiones optimizadas de las rutas sintéticas anteriores, con un enfoque en la escalabilidad, la rentabilidad y las consideraciones ambientales. Se pueden emplear técnicas como la química de flujo continuo y los procesos catalíticos para mejorar la eficiencia y el rendimiento.
Análisis De Reacciones Químicas
Tipos de reacciones
N-ciclopropil-4-(5,6-dimetilpirimidin-4-il)morfolina-2-carboxamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleófila y electrófila pueden ocurrir, particularmente en la parte pirimidinil.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno en medio ácido o básico.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Derivados de pirimidina halogenados en presencia de una base como el hidruro de sodio.
Principales productos formados
Oxidación: Formación de los N-óxidos o ácidos carboxílicos correspondientes.
Reducción: Formación de aminas o alcoholes.
Sustitución: Formación de varios derivados de pirimidina sustituidos.
Aplicaciones en investigación científica
N-ciclopropil-4-(5,6-dimetilpirimidin-4-il)morfolina-2-carboxamida tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga por su potencial como sonda bioquímica o inhibidor.
Medicina: Se explora por su potencial terapéutico en el tratamiento de diversas enfermedades.
Industria: Se utiliza en el desarrollo de agroquímicos y productos farmacéuticos.
Aplicaciones Científicas De Investigación
N-cyclopropyl-4-(5,6-dimethylpyrimidin-4-yl)morpholine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
El mecanismo de acción de N-ciclopropil-4-(5,6-dimetilpirimidin-4-il)morfolina-2-carboxamida implica su interacción con objetivos moleculares y vías específicos. El compuesto puede actuar como un inhibidor enzimático o un modulador de receptores, afectando los procesos bioquímicos a nivel celular. Se requieren estudios detallados para dilucidar los objetivos moleculares y las vías exactas involucradas.
Comparación Con Compuestos Similares
Compuestos similares
N-ciclopropil-4-(5-trifluorometilpiridin-2-il)morfolina-2-carboxamida: Contiene un grupo trifluorometil en lugar de dimetilpirimidinil.
N-ciclopropil-2’,6-dimetil-4’-(5-metil-1,3,4-oxadiazol-2-il)bifenil-3-carboxamida: Presenta una estructura de bifenilo con una parte oxadiazol.
Unicidad
N-ciclopropil-4-(5,6-dimetilpirimidin-4-il)morfolina-2-carboxamida es única debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas
Propiedades
Fórmula molecular |
C14H20N4O2 |
|---|---|
Peso molecular |
276.33 g/mol |
Nombre IUPAC |
N-cyclopropyl-4-(5,6-dimethylpyrimidin-4-yl)morpholine-2-carboxamide |
InChI |
InChI=1S/C14H20N4O2/c1-9-10(2)15-8-16-13(9)18-5-6-20-12(7-18)14(19)17-11-3-4-11/h8,11-12H,3-7H2,1-2H3,(H,17,19) |
Clave InChI |
YQKRLSJJLXIGHP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=CN=C1N2CCOC(C2)C(=O)NC3CC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[methyl(5-methylpyrimidin-2-yl)amino]-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B12266150.png)
![[1-(4-Ethoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol](/img/structure/B12266153.png)
![9-methyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]-9H-purine](/img/structure/B12266158.png)
![1-Benzyl-4-[(1,3-oxazol-4-yl)methyl]piperazin-2-one](/img/structure/B12266165.png)
![N-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanecarboxamide](/img/structure/B12266168.png)
![1-{1-[(4-Chlorophenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine](/img/structure/B12266176.png)
![1-{Furo[3,2-c]pyridin-4-yl}-4-(trifluoromethyl)piperidine](/img/structure/B12266177.png)
![N,N-dimethyl-2-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B12266183.png)
![4-methoxy-2,5-dimethyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B12266184.png)
![4-{4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine](/img/structure/B12266205.png)
![N,N,4-trimethyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B12266207.png)
![N-[(4-bromophenyl)methyl]-6-cyclopropyl-5-fluoropyrimidin-4-amine](/img/structure/B12266222.png)
![9-methyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-9H-purine](/img/structure/B12266223.png)
![4-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}quinazoline](/img/structure/B12266241.png)
